N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound known for its diverse chemical structure, blending several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic synthesis:
Formation of 3,4-Dihydroisoquinoline Derivative: : This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the Pyrrole Derivative: : The 1-methyl-1H-pyrrole can be synthesized through Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is reacted with ammonia or amine.
Coupling of Intermediates: : The two derivatives are coupled using appropriate linking agents.
Introduction of the Sulfonamide Group: : The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base like pyridine.
Industrial Production Methods: In an industrial context, the process might be optimized to enhance yield and purity, involving advanced techniques like flow chemistry for continuous production, or employing catalyst and solvent systems that are more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Given its aromatic and heterocyclic nature, it can undergo oxidative transformations, often using reagents like manganese dioxide or chromium trioxide.
Reduction: : The nitro group, if present in the structure, can be reduced using hydrogenation or chemical reductants like sodium borohydride.
Substitution: : The fluoro and methoxy substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : MnO₂ in dichloromethane at room temperature.
Reduction: : NaBH₄ in ethanol under reflux.
Substitution: : Sodium methoxide in methanol.
Major Products
Oxidation: : Oxidized isoquinoline derivatives.
Reduction: : Amino derivatives.
Substitution: : Substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has seen applications across various fields:
Chemistry: : Utilized as a model compound in reaction mechanism studies.
Biology: : Explored for its activity against certain biological targets, possibly due to its ability to interact with enzymes or receptors.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : Studied as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects is often through:
Molecular Targets: : Binding to specific proteins or enzymes, inhibiting or modifying their activity.
Pathways Involved: : Affecting cellular pathways such as signal transduction or metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Uniqueness: This compound's unique blend of heterocyclic units and functional groups makes it distinct from simpler analogues that may only feature one or two of its structural motifs.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide
N-(2-(1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-benzenesulfonamide
These similar compounds often share key structural elements but differ in specific functional groups or substitutions, leading to variations in their reactivity and biological activity.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-26-12-5-8-21(26)22(27-13-11-17-6-3-4-7-18(17)16-27)15-25-31(28,29)19-9-10-23(30-2)20(24)14-19/h3-10,12,14,22,25H,11,13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYCKDYVPXRNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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